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Compound of Interest

Compound Name: 1-Boc-2,6-dimethylpiperazine

Cat. No.: B1343925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for cis-1-Boc-2,6-
dimethylpiperazine (tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate), a key

intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public

data for the general mixture of isomers (CAS 688363-66-8), this document focuses on the well-

characterized cis-isomer (CAS 180975-66-0) as a representative example. The guide details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for these analyses.

Core Spectral Data
The following tables summarize the key spectral information for cis-1-Boc-2,6-
dimethylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0-4.2 Broad Multiplet 2H
-CH- (Piperazine ring,

positions 2 & 6)

~2.8-3.0 Multiplet 2H
-CH₂- (Axial protons,

positions 3 & 5)

~2.5-2.7 Multiplet 2H

-CH₂- (Equatorial

protons, positions 3 &

5)

1.46 Singlet 9H -C(CH₃)₃ (Boc group)

~1.1-1.2 Doublet 6H
-CH₃ (Piperazine ring,

positions 2 & 6)

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppm Assignment

~154-155 C=O (Boc carbonyl)

~79-80 -C(CH₃)₃ (Boc quaternary carbon)

~48-50 -CH- (Piperazine ring, positions 2 & 6)

~45-47 -CH₂- (Piperazine ring, positions 3 & 5)

~28.5 -C(CH₃)₃ (Boc methyl carbons)

~19-21 -CH₃ (Piperazine ring methyl carbons)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3350 Medium, Broad
N-H Stretch (Secondary

amine)

~2970-2930 Strong C-H Stretch (Aliphatic)

~1680-1700 Strong
C=O Stretch (Urethane

carbonyl)

~1450-1480 Medium C-H Bend (CH₂, CH₃)

~1365 Strong C-H Bend (t-butyl group)

~1250, ~1170 Strong C-N Stretch, C-O Stretch

Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Assignment

215 Moderate [M+H]⁺ (Protonated molecule)

159 High
[M - C₄H₈ + H]⁺ (Loss of

isobutylene)

143 Moderate [M - Boc + 2H]⁺

115 High [M - Boc - C₂H₅]⁺

57 Very High [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of cis-1-Boc-2,6-dimethylpiperazine is

dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
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Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition: Proton spectra are recorded with a pulse angle of 30-45 degrees, a

spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. Typically, 16

to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 spectra are obtained using a proton-decoupled pulse

sequence. A spectral width of about 220 ppm and a relaxation delay of 2-5 seconds are

common. Several hundred to several thousand scans are typically accumulated due to the

low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier

transform. Phase and baseline corrections are applied, and the spectra are referenced to the

internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be

prepared by dissolving a few milligrams of the compound in a volatile solvent (e.g.,

dichloromethane), depositing the solution onto a KBr or NaCl salt plate, and allowing the

solvent to evaporate.

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS)

or mercury cadmium telluride (MCT) detector is used.

Data Acquisition: A background spectrum of the empty ATR crystal or salt plate is first

recorded. The sample spectrum is then collected over the mid-infrared range (typically 4000-

400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient, and 16 to 32 scans are co-added.

Data Processing: The sample interferogram is ratioed against the background interferogram

and then subjected to a Fourier transform to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
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Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further

diluted to the low µg/mL or ng/mL range.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is typically used for this type of compound.

Data Acquisition: The diluted sample solution is introduced into the ESI source via direct

infusion or through a liquid chromatography (LC) system. The instrument is operated in

positive ion mode to detect protonated molecules [M+H]⁺ and common fragments. The mass

analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the

expected molecular weight (e.g., m/z 50-500).

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions, which aid in confirming the molecular weight and structure

of the compound.

Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to structural

confirmation using the described spectroscopic methods.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectral Analysis of 1-Boc-2,6-dimethylpiperazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343925#1-boc-2-6-dimethylpiperazine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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